molecular formula C12H17Cl2NO2 B1426352 3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219979-47-1

3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1426352
CAS No.: 1219979-47-1
M. Wt: 278.17 g/mol
InChI Key: CSZUZCVVNXQULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine-based compound featuring a substituted phenoxymethyl group. Its molecular structure includes a pyrrolidine ring (a five-membered secondary amine) linked to a 2-chloro-4-methoxyphenyl moiety via a methylene bridge. The hydrochloride salt enhances its solubility and stability for pharmacological applications. The 2-chloro and 4-methoxy substituents on the phenyl ring confer distinct electronic and steric properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

3-[(2-chloro-4-methoxyphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-15-10-2-3-12(11(13)6-10)16-8-9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZUZCVVNXQULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈ClN O₂·HCl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory properties. For instance, studies have shown that derivatives exhibit potent inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
3a0.050.04
4b0.030.02
Celecoxib0.040.04

Neuropharmacological Effects

There is evidence suggesting that the compound may also influence neurotransmitter systems, potentially acting as a modulator for serotonin and norepinephrine reuptake. This could implicate it in therapeutic areas such as anxiety and depression.

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model, similar pyrrolidine derivatives showed a significant reduction in swelling compared to controls, indicating their potential as anti-inflammatory agents.
  • Clinical Relevance : A study evaluating the efficacy of pyrrolidine derivatives in chronic pain models highlighted their ability to reduce pain scores significantly when compared to standard analgesics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances anti-inflammatory activity.
  • Pyrrolidine Ring : Variations in the pyrrolidine structure can lead to changes in receptor binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of structurally related pyrrolidine and piperidine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride 2-chloro, 4-methoxy ~C₁₂H₁₅ClNO₂·HCl ~300–310 Enhanced polarity due to methoxy group; potential for hydrogen bonding
3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219982-79-2) 4-bromo C₁₁H₁₄BrNO·ClH 292.60 Bromine increases molecular weight; higher lipophilicity vs. methoxy
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride (CAS 1219977-28-2) 2-chloro, 4-methyl C₁₁H₁₄ClNO·HCl ~264.15 Methyl group reduces polarity; potential for hydrophobic interactions
PF-543 3-methyl, 5-(phenylsulfonyl)methyl C₂₂H₂₈N₂O₄S·HCl 477.00 Complex structure with sulfonyl group; high SphK1 selectivity (Ki >4.3 nM)
4-(Diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) Diphenylmethoxy (piperidine core) C₁₈H₂₁NO·HCl 303.83 Bulky diphenyl group; six-membered piperidine ring alters conformation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.